4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine
Description
4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine (CAS: 338417-79-1) is a pyrimidine derivative characterized by a central pyrimidine ring substituted with two 4-chlorophenyl groups. The sulfonyl (-SO₂-) bridge at position 5 and the amine (-NH₂) group at position 2 contribute to its unique physicochemical and biological properties. Its molecular formula is C₁₇H₁₄Cl₂N₃O₂S, with a molecular weight of 359.84 g/mol .
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-(4-chlorophenyl)sulfonylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-11-3-1-10(2-4-11)15-14(9-20-16(19)21-15)24(22,23)13-7-5-12(18)6-8-13/h1-9H,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPFZAXWXDKZDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2S(=O)(=O)C3=CC=C(C=C3)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline to form an intermediate, which is then reacted with a pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine is in the field of medicinal chemistry , particularly as a potential anticancer agent. Research indicates that this compound exhibits significant activity against specific kinases involved in cell proliferation.
- Mechanism of Action : The compound interacts with cellular targets, leading to apoptosis in cancer cells while inhibiting their proliferation. This interaction is primarily through the inhibition of key enzymes involved in cell cycle regulation.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell lines, with effective concentrations leading to significant cell cycle arrest and apoptosis. The specific kinase pathways affected include those critical for tumor growth, suggesting further exploration for therapeutic use.
Polymer Science
In the realm of polymer science , this compound serves as a monomer in the synthesis of sulfonated poly(arylene ether sulfones) , which are used as solid polymer electrolytes in fuel cells.
- Synthesis Method : The synthesis involves retrosynthetic analysis leading to the preparation of sulfonated polymers that demonstrate enhanced proton conductivity, essential for fuel cell applications.
Data Table: Properties of Sulfonated Poly(arylene Ether Sulfones)
| Property | Value |
|---|---|
| Proton Conductivity | High |
| Thermal Stability | Excellent |
| Mechanical Strength | Moderate to High |
| Application | Fuel Cells |
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents at positions 4, 5, and 2 of the pyrimidine ring. These modifications influence electronic properties, solubility, and bioactivity:
Table 1: Structural and Physicochemical Comparison
Crystallographic and Conformational Analysis
- Hydrogen Bonding : The target compound’s sulfonyl group and amine substituent facilitate intramolecular N–H⋯N hydrogen bonding, stabilizing its conformation. Similar compounds (e.g., N-(2-fluorophenyl) analogs) exhibit weaker hydrogen bonding, altering crystal packing and bioavailability .
- Dihedral Angles : The dihedral angle between the pyrimidine ring and 4-chlorophenyl groups in the target compound (~12.8°) is comparable to polymorphic forms of N-(4-chlorophenyl) derivatives, suggesting similar conformational rigidity .
Biological Activity
4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various studies.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with two chlorophenyl groups and a sulfonamide moiety. The synthesis of similar compounds has been explored using methods such as S-alkylation and nucleophilic displacement, leading to the creation of various derivatives with enhanced biological profiles .
Antibacterial Activity
Research indicates that compounds related to 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness of these compounds can be quantified using Minimum Inhibitory Concentration (MIC) assays .
| Bacterial Strain | Activity Level | MIC (µg/mL) |
|---|---|---|
| Salmonella typhi | Moderate | 15 |
| Bacillus subtilis | Strong | 5 |
| Escherichia coli | Weak | 100 |
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease. The IC50 values for these activities indicate strong inhibitory effects, suggesting possible applications in treating conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 |
| Urease | 1.13 |
Anticancer Properties
The sulfonamide functionality in the compound has been linked to anticancer activity. Studies suggest that derivatives can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .
Case Studies and Research Findings
- Study on Antiplatelet Activity : A study focused on the synthesis of pyrimidine derivatives demonstrated that certain compounds exhibited significant antiplatelet activity, suggesting a mechanism that could be beneficial for cardiovascular therapies .
- Enzyme Binding Studies : Docking studies have elucidated the interaction of these compounds with target enzymes, revealing specific binding affinities that correlate with their biological activities. For example, the binding interactions with bovine serum albumin (BSA) indicate good pharmacokinetic properties which are essential for drug development .
Q & A
Q. How can the structural integrity of 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine be confirmed experimentally?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze and NMR spectra to verify the positions of aromatic protons, sulfonyl groups, and pyrimidine ring substituents.
- X-ray Crystallography : Determine bond lengths, angles, and dihedral angles to validate the spatial arrangement of the molecule. For example, intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic planes (e.g., pyrimidine and chlorophenyl groups) can confirm conformational stability .
- IR Spectroscopy : Identify characteristic peaks for sulfonyl (S=O, ~1350–1150 cm) and amine (N–H, ~3300 cm) groups .
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Nucleophilic Substitution : Introduce sulfonyl and chlorophenyl groups via reactions with thiols or chlorobenzyl halides.
- Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling to attach aryl groups to the pyrimidine core .
- Optimization :
- Temperature : Maintain 80–120°C to balance reaction rate and side-product formation.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product .
Advanced Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer: Contradictions may arise from variations in experimental design or compound purity:
- Purity Assessment : Use HPLC (>95% purity threshold) to eliminate confounding effects from impurities.
- Assay Conditions : Standardize cell lines, incubation times, and concentrations (e.g., IC assays) across studies.
- Structural Confirmation : Re-validate batch-specific samples via NMR to rule out degradation or isomerization .
- Meta-Analysis : Compare data across peer-reviewed studies (e.g., antimicrobial vs. anticancer assays) to identify context-dependent activity trends .
Q. What strategies can optimize the reaction yield of sulfonyl-containing pyrimidine derivatives like this compound?
Methodological Answer: Yield optimization relies on reaction engineering and catalytic systems:
- Catalyst Screening : Test Pd/Cu-based catalysts for coupling efficiency. For example, Pd(OAc) with triphenylphosphine increases cross-coupling yields by 15–20% .
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to pyrimidine amine to minimize unreacted intermediates.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiol intermediates .
- Table 1 : Example reaction conditions from analogous syntheses:
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Sulfonyl Introduction | – | DCM | 25 | 65 |
| Aryl Coupling | Pd(PPh) | Toluene | 110 | 72 |
Q. How do substituent variations (e.g., chlorophenyl vs. fluorophenyl) impact the compound’s bioactivity?
Methodological Answer: Structure-Activity Relationship (SAR) studies are critical:
- Electron-Withdrawing Groups : Chlorine substituents enhance electrophilicity, improving binding to target enzymes (e.g., kinases).
- Hydrophobic Interactions : Bulkier groups (e.g., 4-chlorophenyl) may increase membrane permeability compared to fluorine .
- Case Study :
- Antimicrobial Activity : Fluorophenyl analogs show reduced MIC values (2–4 µg/mL) against S. aureus compared to chlorophenyl derivatives (8–16 µg/mL), likely due to enhanced electronegativity .
Data Interpretation & Advanced Techniques
Q. What analytical methods resolve conflicting crystallographic data for sulfonyl-pyrimidine derivatives?
Methodological Answer: Conflicting data may arise from polymorphism or disordered crystal packing:
- High-Resolution XRD : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data accuracy.
- Hydrogen Bond Analysis : Compare intermolecular interactions (e.g., C–H⋯O vs. N–H⋯N) to identify stabilizing forces. In one study, weak C–H⋯π interactions explained lattice stability discrepancies .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) detects polymorphic transitions by monitoring melting points .
Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?
Methodological Answer: A multi-disciplinary approach is recommended:
- Enzyme Kinetics : Measure values via Lineweaver-Burk plots under varied substrate concentrations.
- Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450).
- Mutagenesis Studies : Introduce point mutations (e.g., Ser123Ala in target enzymes) to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
